N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole ring can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)thioacetamide
- N-(benzo[d][1,3]dioxol-5-yl)methyl-2-naphthalen-1-ylacetamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4.C2H2O4/c22-15(18-12-3-4-13-14(5-12)24-9-23-13)8-21-6-11(7-21)17-19-16(20-25-17)10-1-2-10;3-1(4)2(5)6/h3-5,10-11H,1-2,6-9H2,(H,18,22);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANYUMVLUYCGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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